5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a furan ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the furan-2-ylmethyl and 4-fluorophenyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Lacks the fluorophenyl group but shares the triazole and furan rings.
5-(((4-Chlorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C14H13FN4OS |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
3-[(4-fluoroanilino)methyl]-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H13FN4OS/c15-10-3-5-11(6-4-10)16-8-13-17-18-14(21)19(13)9-12-2-1-7-20-12/h1-7,16H,8-9H2,(H,18,21) |
InChI Key |
OFBLSBCCDICBOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NNC2=S)CNC3=CC=C(C=C3)F |
Origin of Product |
United States |
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